molecular formula C14H16N2O B8345711 5-(4-tert-Butylphenyl)pyridazin-3(2H)-one

5-(4-tert-Butylphenyl)pyridazin-3(2H)-one

Cat. No. B8345711
M. Wt: 228.29 g/mol
InChI Key: LJTHBQRFWLYJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-Butylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-Butylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-Butylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-tert-Butylphenyl)pyridazin-3(2H)-one

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(17)16-15-9-11/h4-9H,1-3H3,(H,16,17)

InChI Key

LJTHBQRFWLYJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)NN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-chloropyridazin-3(2H)-one (2.94 g, 22.5 mmol), 4-tert-butylphenylboronic acid (8 g, 44.9 mmol), dioxane (100 ml), 2M aqueous sodium carbonate solution (25 ml) and [1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium (0.5 g) was degassed (N2), then heated at 100° C. for 18 hours under nitrogen. After cooling to room temperature and standing 24 hours, ethyl acetate (250 ml) was added. The mixture was filtered and the collected solid washed with ethyl acetate to give the title compound 2.36 g. The layers of the filtrate were separated, the aqueous phase extracted with ethyl acetate (100 ml) and the combined organic phases evaporated. Ethyl acetate (100 ml) was added to the residue and the mixture left to stand. A second crop of crystals (2.26 g) was collected and washed with ethyl acetate, giving a combined yield of 4.62 g, 90%.
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